molecular formula C18H17NO5 B14084574 N-cis-p-Coumaroyltyrosine

N-cis-p-Coumaroyltyrosine

Cat. No.: B14084574
M. Wt: 327.3 g/mol
InChI Key: LEEDEKWKJVUWGA-AVFOEOQDSA-N
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Description

Contextualization within the Phenolamide and Hydroxycinnamic Acid Amide Classes

N-cis-p-Coumaroyltyrosine belongs to a large and diverse group of natural products known as phenolamides. nih.govbohrium.com These compounds are widely distributed throughout the plant kingdom and are characterized by a phenolic acid moiety linked to an amino compound, which can be an amino acid, a biogenic amine, or a polyamine. nih.govutm.mx Phenolamides are also a sub-class of hydroxycinnamic acid amides (HCAAs), which are formed from the conjugation of hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid, with an amine. mdpi.comfrontiersin.orgnih.gov

The core structure of this compound consists of a p-coumaric acid molecule and a tyrosine molecule joined by an amide bond. The "cis" designation in its name refers to the stereochemistry of the double bond in the p-coumaric acid moiety. This is a key feature that distinguishes it from its more common trans-isomer, N-trans-p-coumaroyltyrosine. mdpi.com The biosynthesis of HCAAs is a significant branch of the phenylpropanoid pathway in plants, a major route for the production of a wide array of secondary metabolites. frontiersin.orgnih.gov

Significance of this compound in Specialized Metabolite Research

The significance of this compound in specialized metabolite research stems from its presence in various plant species and its potential roles in plant physiology and defense. Phenolamides, as a class, are known to be involved in a wide range of biological processes, including growth, development, and responses to both biotic and abiotic stresses. mdpi.comfrontiersin.orgmdpi.com

Research has identified this compound and its derivatives in plants such as Theobroma cacao (cocoa) and various Allium species. mdpi.commdpi.com The presence of this compound in edible plants has prompted investigations into its metabolic fate and potential biological activities. For instance, studies on cocoa shell extracts have identified this compound as one of the constituent polyphenols. mdpi.com

Furthermore, the study of cis-isomers of hydroxycinnamic acid amides is of particular interest as the cis-configuration can influence the molecule's three-dimensional structure and, consequently, its biological activity. The dimerization of both cis- and trans-p-coumaroyltyrosine can lead to the formation of cyclobutane-containing compounds like abrusamides, which have been identified in plants such as Abrus mollis. mdpi.com The investigation of such compounds contributes to a deeper understanding of the chemical diversity and ecological functions of specialized metabolites in plants.

Historical Perspective of this compound Discovery and Early Investigations

The systematic investigation of HCAAs began to gain momentum in the latter half of the 20th century with the development of advanced analytical techniques. Early research focused on the isolation and characterization of various phenolamides from a wide range of plant sources. For example, the related compound p-coumaroyloctopamine was first isolated from eggplant roots in 1978. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid

InChI

InChI=1S/C18H17NO5/c20-14-6-1-12(2-7-14)5-10-17(22)19-16(18(23)24)11-13-3-8-15(21)9-4-13/h1-10,16,20-21H,11H2,(H,19,22)(H,23,24)/b10-5-/t16-/m0/s1

InChI Key

LEEDEKWKJVUWGA-AVFOEOQDSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)/C=C\C2=CC=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O)O

Origin of Product

United States

Occurrence and Distribution in Biological Systems

Identification in Terrestrial Flora

N-cis-p-coumaroyltyrosine, along with its trans-isomer, is a known constituent of the leaves of Abrus mollis and Abrus cantoniensis. mdpi.com Research has shown that the leaves of Abrus mollis are particularly rich in amide compounds. mdpi.com In this species, both cis- and trans-p-coumaroyltyrosine serve as precursors for the formation of truxillate and truxinate skeletons, which are characterized by a distinctive cyclobutane (B1203170) ring formed through a [2+2] dimerization process. mdpi.com

The compound this compound has been isolated from the bulbs of Allium chinense, a plant used in Chinese folk medicine. semanticscholar.orgmdpi.com It was identified alongside its trans-isomer and other compounds. semanticscholar.orgmdpi.com Additionally, various cinnamoyl amides and related phenolic compounds have been identified in Allium fistulosum (Welsh onion). japsonline.comjapsonline.comchemfaces.comnih.gov While the trans-isomer, N-trans-p-coumaroyltyramine, was isolated from A. fistulosum as an α-glucosidase inhibitor, the presence of various related amides suggests a complex chemical profile within this genus. chemfaces.com

Table 1: Documented Occurrence of this compound and Related Amides in Allium Species

SpeciesCompoundPlant PartReference
Allium chinenseN-cis-p-CoumaroyltyramineBulbs semanticscholar.orgmdpi.com
Allium fistulosumN-trans-p-CoumaroyltyramineWhole plant chemfaces.com
Allium sativumN-caffeoyltyramine, N-feruloyltyramine- nih.gov
Allium tripedaleN-trans-feruloyltyramineBulbs researchgate.net

This compound has been identified in cocoa beans (Theobroma cacao), where it is found alongside the more common trans-clovamides. vulcanchem.com It is considered one of the N-phenylpropenoyl-L-amino acids present in cocoa. nih.govresearchgate.net The presence of these compounds, including p-coumaroyltyrosine, is noted to contribute to the flavor profile of cocoa products. nih.gov An untargeted metabolomics study of cocoa shell extract also confirmed the presence of this compound. mdpi.com

While N-p-coumaroyltyrosine has been identified in green robusta coffee beans (Coffea canephora), the specific cis-isomer is linked to this species through the identification of one of its dimeric derivatives, an isomer of Abrusamide A. mdpi.comresearchgate.netvdoc.pub This dimer is formed from both cis- and trans-p-coumaroyltyrosine. mdpi.com Its presence was confirmed in Coffea canephora through LC-MS analysis, while it appeared to be absent in Coffea arabica. mdpi.com

Research on cell cultures of Taxus baccata (English yew) has led to the identification of N-p-coumaroyltyrosine. While the specific stereoisomer (cis or trans) is not always delineated in the literature, the presence of the base compound is documented.

Beyond the species detailed above, N-p-coumaroyltyrosine has been identified in other plant sources. For instance, it has been found in the marine microalgae Phaeodactylum tricornutum, Tetraselmis suecica, and Nannochloropsis gaditana. nih.gov It has also been reported in trace amounts in the shoots of red clover (Trifolium pratense). pharmaguri.co.il The trans-isomer has been isolated from the herbs of Exochorda racemosa. chemfaces.com

Taxus Species: Taxus baccata cell cultures

Detection in Marine Microalgae

The phenolic compound N-p-coumaroyltyrosine, a derivative of p-coumaric acid, has been identified in several species of marine microalgae. Its presence underscores the diverse biosynthetic capabilities of these microorganisms.

Research has confirmed the presence of p-coumaroyltyrosine in the diatom Phaeodactylum tricornutum. In a study analyzing the phenolic profiles of various marine microalgae, this compound was detected using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). unibo.itresearchgate.net The identification was made in the negative ion mode at a mass-to-charge ratio (m/z) of 326. unibo.it Quantitative analysis revealed the content of p-coumaroyltyrosine in Phaeodactylum tricornutum. unibo.itnih.gov

Tetraselmis suecica, a species of green algae, has also been found to contain p-coumaroyltyrosine. unibo.itnih.gov Similar to its detection in Phaeodactylum tricornutum, the compound was identified via HPLC-MS analysis. unibo.it Studies have reported the quantification of p-coumaroyltyrosine in this microalga, with one study indicating it had the highest content among the three species analyzed. unibo.itnih.gov Specifically, the concentration was measured to be 17.40 µg/g of dry biomass. nih.gov

The eustigmatophyte alga Nannochloropsis gaditana is another marine microalga in which p-coumaroyltyrosine has been detected. unibo.itnih.govmdpi.com The identification was achieved using HPLC-MS, with the compound being detected at an m/z of 326. unibo.it The presence of p-coumaroyltyrosine has been quantified in Nannochloropsis gaditana as well. unibo.itmdpi.com

Table 1: Detection and Quantification of p-Coumaroyltyrosine in Marine Microalgae

Microalgal SpeciesDetection MethodRetention Time (min)Mass-to-Charge Ratio (m/z)Concentration (µg/g dry biomass)
Phaeodactylum tricornutumHPLC-MS9.06326Data available unibo.it
Tetraselmis suecicaHPLC-MS7.2732617.40 nih.gov
Nannochloropsis gaditanaHPLC-MS7.18326Data available unibo.itmdpi.com

Biosynthesis and Metabolic Pathways of N Cis P Coumaroyltyrosine

Precursor Utilization from the Phenylpropanoid Pathway

The construction of N-cis-p-Coumaroyltyrosine requires two primary building blocks: a hydroxycinnamic acid derivative and an amino acid, both of which originate from the phenylpropanoid pathway and related amino acid biosynthesis routes.

The biosynthetic journey begins with the aromatic amino acids L-phenylalanine and L-tyrosine. semanticscholar.org These precursors are channeled into the general phenylpropanoid pathway to generate the p-coumaroyl moiety.

L-Phenylalanine Route: In most plants, the pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which deaminates L-phenylalanine to form cinnamic acid. nih.govfrontiersin.org Subsequently, Cinnamic Acid 4-Hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the para-position of the phenyl ring, yielding p-coumaric acid. nih.govfrontiersin.org

L-Tyrosine Route: Some plant species, particularly in the grass family, possess a more direct route. nih.govfrontiersin.org The enzyme Tyrosine Ammonia Lyase (TAL) can directly convert L-tyrosine into p-coumaric acid in a single step, bypassing the need for PAL and C4H for this specific conversion. nih.gov

The second precursor, L-tyrosine, serves directly as the amine-containing component for the final amide bond formation in the synthesis of this compound. vulcanchem.comnih.gov It is synthesized through the shikimic acid pathway, the same core pathway that produces L-phenylalanine. semanticscholar.org

For the p-coumaric acid derived from either L-phenylalanine or L-tyrosine to become reactive for amide bond formation, it must be activated. This activation is a critical step catalyzed by the enzyme 4-coumarate:CoA ligase (4CL). nih.govbioone.org 4CL facilitates the ATP-dependent formation of a high-energy thioester bond between the carboxyl group of p-coumaric acid and Coenzyme A (CoA), yielding p-coumaroyl-CoA. bioone.orgoup.com

p-Coumaroyl-CoA is a central branching point in phenylpropanoid metabolism, serving as the activated acyl donor and direct precursor for a multitude of downstream products, including flavonoids, lignins, and hydroxycinnamic acid amides like this compound. nih.govbioone.org The formation of this thioester energizes the p-coumaroyl group, making it susceptible to nucleophilic attack by the amino group of L-tyrosine in the subsequent condensation step. cdnsciencepub.com

Derivation from L-Phenylalanine and L-Tyrosine Pathways

Enzymology of Amide Bond Formation

The final and defining step in the biosynthesis is the creation of an amide linkage between the activated p-coumaroyl-CoA and the amino group of L-tyrosine. This reaction is catalyzed by a specific class of acyltransferase enzymes.

The formation of the amide bond in this compound is catalyzed by an acyltransferase, likely belonging to the BAHD family of enzymes. oup.com A well-characterized member of this family is Hydroxycinnamoyl-CoA:tyramine (B21549) N-(hydroxycinnamoyl)transferase (THT), which is responsible for synthesizing hydroxycinnamic acid amides (HCAAs) of tyramine and other amines. cdnsciencepub.comoup.comapsnet.org

The general catalytic mechanism involves the transfer of the hydroxycinnamoyl group (in this case, p-coumaroyl) from the CoA thioester to the amino group of an acceptor molecule. cdnsciencepub.com For this compound, the acyl acceptor is the amino acid L-tyrosine. vulcanchem.comresearchgate.net The enzyme facilitates this reaction by binding both the p-coumaroyl-CoA (acyl donor) and L-tyrosine (acyl acceptor) within its active site, orienting them for the nucleophilic attack of the nitrogen atom of tyrosine's amino group on the carbonyl carbon of the thioester. longdom.orginfinitabiotech.com This leads to the formation of the amide bond and the release of Coenzyme A. semanticscholar.org While THTs are known to primarily use tyramine, the broader class of hydroxycinnamoyl transferases (HCTs) can utilize amino acids. vulcanchem.com The specific enzyme that forms the cis-configuration of the double bond has not been definitively identified, and it may involve a separate isomerase enzyme acting on the trans-isomer precursor. vulcanchem.com

Enzymes are proteins whose function is dictated by their three-dimensional structure. longdom.orginfinitabiotech.com Acyltransferases like THT possess a specific catalytic site, which is a pocket or cleft on the enzyme's surface where the substrates bind and the chemical reaction occurs. longdom.orgbyjus.com The amino acids lining this active site are crucial for both substrate binding and catalysis. byjus.com

Structural studies of related BAHD acyltransferases reveal a conserved fold. oup.com The active site channel is designed to accommodate both the bulky hydroxycinnamoyl-CoA donor and the amine acceptor. researchgate.net Specific amino acid residues within this pocket are responsible for recognizing and binding the substrates. oup.com For example, studies on pepper THT and the related Serotonin N-hydroxycinnamoyltransferase (SHT) have shown that a specific region of the protein is a critical structural determinant for amine substrate specificity. oup.com A conserved histidine residue, common in the BAHD family, is often found deep within the catalytic site and is believed to play a key role in the catalytic mechanism, likely by acting as a general base. researchgate.net

Acyltransferases involved in HCAA biosynthesis, such as THTs, often exhibit a degree of substrate promiscuity, meaning they can accept a range of related molecules as substrates. apsnet.orgresearchgate.net This allows plants to generate a diverse array of amide compounds from a limited number of enzymes.

These enzymes show specificity for both the acyl donor and the acyl acceptor. oup.comresearchgate.net A single THT enzyme can typically utilize several different hydroxycinnamoyl-CoA esters, such as p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, and sinapoyl-CoA, albeit with varying efficiencies. oup.comresearchgate.net Similarly, they can often use more than one amine acceptor. For instance, potato THT can use tyramine, octopamine, and noradrenaline. researchgate.net While the primary acceptor for many characterized THTs is tyramine, related transferases can utilize other amines and amino acids like L-tyrosine. vulcanchem.comapsnet.orgresearchgate.net

The reaction velocity of these enzymes is dependent on the specific substrate combination. For example, recombinant THT from pepper (Capsicum annuum) shows different activities with various acyl donors when tyramine is the acceptor.

This promiscuity underscores the metabolic flexibility within plants to synthesize a wide range of specialized metabolites, including this compound, by utilizing different combinations of precursors available through the phenylpropanoid pathway.

Compound Index

Structural and Functional Characterization of Catalytic Sites

Stereoisomerism and Its Biosynthetic Control (cis/trans Interconversion)

This compound is a stereoisomer, a molecule with the same chemical formula and connectivity as another but with a different three-dimensional arrangement of its atoms. wikipedia.org Specifically, it is the cis isomer with respect to the carbon-carbon double bond in the p-coumaroyl moiety. This is in contrast to its more commonly found trans counterpart. wikipedia.orgvulcanchem.com The spatial arrangement of substituents around a double bond is fixed due to restricted rotation, leading to these distinct isomers. wikipedia.orglibretexts.org

The biosynthesis of N-p-coumaroyltyrosine begins with the enzymatic joining of p-coumaroyl-CoA and L-tyrosine. vulcanchem.com This reaction is catalyzed by enzymes known as hydroxycinnamoyl transferases (HCTs). vulcanchem.com While the trans isomer is often the more abundant form, the formation of the cis isomer is significant. The precise enzymatic mechanism that dictates the cis configuration is an area of ongoing research, but it is thought to involve the action of an isomerase enzyme. vulcanchem.com This interconversion between cis and trans forms can sometimes be influenced by factors like light or occur through tunneling at very low temperatures, though the specific drivers for N-p-coumaroyltyrosine in biological systems are not fully elucidated. stackexchange.com

Downstream Metabolic Transformations and Derivative Formation

Once formed, this compound can undergo further metabolic changes, leading to a diverse array of derivative compounds.

Oxidative Coupling and Dimerization Pathways (e.g., Formation of Truxillate and Truxinate Skeletons like Abrusamide A)

A key metabolic fate for both cis- and trans-p-coumaroyltyrosine is oxidative coupling and dimerization. mdpi.com This process can lead to the formation of complex structures with cyclobutane (B1203170) rings, such as those with truxillate and truxinate skeletons. mdpi.com A notable example of a dimer derived from the [2+2] cycloaddition of N-p-coumaroyltyrosine is Abrusamide A. mdpi.comcolab.ws This compound, along with its isomer Abrusamide B, has been isolated from the leaves of Abrus mollis. colab.wsacs.org The formation of these dimers is a biogenetic process where two molecules of N-p-coumaroyltyrosine join together. colab.ws Such oxidative coupling reactions are not uncommon for phenolic compounds in plants and can be mediated by enzymes like peroxidases. nih.govnih.govnih.gov

Glucosylation and Other Conjugation Reactions

Besides dimerization, N-p-coumaroyltyrosine and its derivatives can be modified through conjugation reactions, such as glucosylation. In this process, a glucose molecule is attached to the parent compound. While direct evidence for the glucosylation of this compound is limited, the glucosylation of similar p-coumaroyl amides, like p-coumaroylserotonin and p-coumaroyltyramine, has been observed in various plants. mdpi.com This suggests that this compound could also be a substrate for glucosyltransferases, leading to the formation of its glucosides. Conjugation reactions are a common strategy in plants to alter the solubility, stability, and biological activity of secondary metabolites. nih.gov

Regulatory Mechanisms Governing this compound Biosynthesis

The production of this compound is tightly controlled within the plant through a variety of regulatory mechanisms at different levels.

Transcriptional and Post-Translational Regulation of Enzymes

The biosynthesis of N-p-coumaroyltyrosine is dependent on the activity of enzymes in the phenylpropanoid pathway and specific transferases. vulcanchem.comnih.gov The expression of the genes encoding these enzymes is subject to transcriptional regulation. This means that the plant can control when and how much of these enzymes are produced in response to various signals. For instance, the expression of acyl-transferase genes can be induced in plants when they are infected by fungi. nih.gov Furthermore, post-translational modifications of these enzymes can also play a role in regulating their activity, providing another layer of control over the biosynthetic pathway.

Environmental and Developmental Influences on Production

The synthesis of N-p-coumaroyltyrosine and other hydroxycinnamic acid amides (HCAAs) is often influenced by environmental and developmental cues. frontiersin.org These compounds are known to be involved in plant defense responses to both biotic (e.g., pathogens) and abiotic (e.g., nutrient deficiency, salinity) stresses. frontiersin.orgunitus.it For example, the production of p-coumaroylagmatine (B1236574), a related compound, increases in response to pathogen infection. mdpi.com In Theobroma cacao, N-p-coumaroyltyrosine is part of a defense mechanism against oxidative stress and pathogens. vulcanchem.com The levels of these compounds can also vary depending on the developmental stage of the plant tissue. frontiersin.org For instance, elicitors, which are molecules that trigger defense responses, have been shown to upregulate the production of p-coumaroyltyrosine in cell cultures. mdpi.com

Biological Roles and Molecular/cellular Mechanisms of Action

Physiological and Ecological Functions in Plants

While phenolamides are recognized as plant growth regulators, the specific role of N-cis-p-Coumaroyltyrosine in this capacity is an area of ongoing research. mdpi.com Notably, in the context of leaf movement in the nyctinastic plant Albizzia julibrissin, the leaf-opening factor has been identified as a related compound, cis-p-coumaroylagmatine. mdpi.comnih.gov This substance was found to be effective in inducing leaf-opening at a concentration of 5×10⁻⁶ M during the night. nih.gov The biosynthesis of such cis-isomers suggests the presence of specific p-coumaroyl trans-cis isomerases in these plants. frontiersin.org Although this compound is structurally similar, direct evidence of its function as a leaf-opening factor in Albizzia julibrissin has not been established. Phytohormones, in general, regulate many aspects of plant life by activating transcription factors that bind to specific response elements in the regulatory regions of target genes. nih.gov

Plants employ a sophisticated immune system to defend against a variety of biotic stresses, including attacks from pathogens and herbivores. nih.gov Phenolamides, including this compound, are integral to these defense mechanisms. mdpi.commdpi.com The accumulation of these compounds is often observed in plants under attack. mdpi.com

Derivatives of p-coumaric acid have demonstrated notable antimicrobial properties. For instance, N-coumaroyltyrosine has shown effectiveness against the bacterium Staphylococcus aureus. acs.org Other related compounds, such as p-coumaroylagmatine (B1236574) and its hydroxylated form, exhibit antifungal activity. mdpi.com Dimeric forms of these amides, like hordatines found in barley, also possess significant antifungal properties and are synthesized as part of the plant's defense response to pathogens. mdpi.com While these findings point to a general role of p-coumaroyl amides in biotic stress responses, specific studies on the direct antifungal activity of this compound are less common.

The response to biotic stress in plants involves complex signaling pathways. For example, coumaroyl tyramine (B21549) and coumaroyl tryptamine, which are structurally related to this compound, have been shown to induce the expression of Pathogenesis-Related 1 (PR1) protein and enhance callose deposition, which are key components of the plant defense response. nsf.gov

Table 1: Examples of Biotic Stress Responses Involving p-Coumaroyl Amides and Related Compounds

CompoundOrganism(s)Observed EffectReference(s)
N-coumaroyltyrosineStaphylococcus aureusAntibacterial activity acs.org
p-CoumaroylagmatineFungal pathogensAntifungal activity mdpi.com
Hordatines (dimers of p-coumaroylagmatine)Fungal pathogensAntifungal activity mdpi.com
Coumaroyl tyramineArabidopsis thalianaIncreased PR1 protein accumulation, enhanced callose deposition nsf.gov
Coumaroyl tryptamineArabidopsis thalianaIncreased PR1 protein accumulation, enhanced callose deposition nsf.gov

In addition to biotic threats, plants face a range of abiotic stresses such as drought, salinity, and extreme temperatures. oup.com Hydroxycinnamic acid amides (HCAAs), the class of compounds to which this compound belongs, play a significant role in mediating tolerance to these environmental challenges. mdpi.comnih.gov These molecules are involved in a wide array of plant processes that contribute to resilience, including growth, cell division, and senescence. nsf.gov The accumulation of HCAAs is a documented response to various abiotic stressors, suggesting their integral role in plant adaptation. nih.gov While the broader class of HCAAs is linked to abiotic stress tolerance, specific mechanistic studies detailing the direct involvement of this compound in these processes are an area for further investigation.

A key defense strategy in plants is the reinforcement of the cell wall to create a physical barrier against invading pathogens. oup.com Phenolic compounds, including p-coumaroyl amides, are crucial for this process. mdpi.com For example, N-(hydroxycinnamoyl)-amines, such as N-p-coumaroyltyramine, are synthesized in plants in response to pathogen attack and are associated with cell wall fortification. mdpi.comoup.com The enzyme hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) is responsible for the synthesis of these compounds. oup.com The accumulation of these amides in the cell wall is thought to strengthen it, making it more resistant to degradation by pathogenic enzymes. nsf.gov This fortification is a critical component of the plant's innate immunity.

Involvement in Abiotic Stress Tolerance Mechanisms

Molecular and Cellular Activities in Model Systems

Metabolomic studies provide valuable insights into the systemic effects of specific compounds on cellular processes. An untargeted metabolomics analysis of cocoa shell extract, which contains this compound, revealed significant modulation of several key metabolic pathways in rats. mdpi.com

Glycerophospholipid Metabolism: The study indicated that supplementation with cocoa shell extract led to significant shifts in glycerophospholipid metabolism. mdpi.com This suggests that compounds within the extract, including this compound, may influence the composition and dynamics of cell membranes, which are primarily composed of glycerophospholipids.

Sphingolipid Biosynthesis: The same study also pointed to the potential regulation of sphingolipid biosynthesis pathways. mdpi.com Phytosphingosines, which are involved in lipid signaling pathways, were identified in the metabolic network, suggesting a potential role for cocoa shell components in modulating these pathways. nih.gov Sphingolipids are crucial for various cellular functions, including signal transduction and membrane structure. nih.gov In plants, sphingolipid metabolism is also linked to responses to both biotic and abiotic stress. frontiersin.org

Amino Acid Metabolism: Reductions in pathways involving tryptophan, glutathione, arginine, and proline were observed, indicating shifts in amino acid metabolism. mdpi.com Amino acids are not only the building blocks of proteins but also precursors for a vast array of secondary metabolites with diverse functions in plants. frontiersin.org

Energy Homeostasis: The modulation of glycerophospholipid biosynthesis, nicotinamide (B372718) metabolism, and the creatine (B1669601) pathway all point towards an influence on cellular energy homeostasis. mdpi.comnih.gov The regulation of energy production and consumption is vital for cell survival and function, particularly under stress conditions. nih.gov

Table 2: Metabolic Pathways Potentially Modulated by this compound and Related Compounds from Cocoa Shell Extract

Metabolic PathwayPotential EffectReference(s)
Glycerophospholipid MetabolismSignificant shifts in metabolic profile mdpi.com
Sphingolipid BiosynthesisPotential regulation of biosynthesis pathways nih.govmdpi.com
Amino Acid MetabolismShifts in tryptophan, glutathione, arginine, and proline metabolism mdpi.com
Purine DegradationAlterations in nucleotide turnover mdpi.com
Energy HomeostasisEnhanced lipid metabolism and energy production mdpi.comnih.gov

Enzymatic Inhibition Studies

Prostaglandin (B15479496) and Thromboxane (B8750289) Synthetase Inhibition

This compound, along with its trans-isomer, has been identified as an inhibitor of both prostaglandin and thromboxane synthetases. mdpi.comsemanticscholar.orgresearchgate.net These enzymes are key players in the inflammatory process, responsible for the synthesis of prostaglandins (B1171923) and thromboxanes, which are lipid compounds that mediate inflammation, pain, and fever, and also play a role in blood clot formation. mdpi.complos.org The inhibitory action of this compound on these synthetases suggests a potential role in modulating inflammatory responses. mdpi.comsemanticscholar.org This compound was isolated from the bulbs of Allium chinense, a plant used in Chinese folk medicine. mdpi.comsemanticscholar.org

Acetylcholinesterase (AChE) Inhibition

Research has indicated that some coumaroyltyramine derivatives exhibit inhibitory activity against acetylcholinesterase (AChE). tu.ac.th AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). aopwiki.org Inhibition of AChE leads to an increase in acetylcholine levels at cholinergic synapses, which is a therapeutic strategy for conditions such as Alzheimer's disease. europeanreview.orgmdpi.com While direct studies on the cis-isomer are limited, the trans-isomer, N-p-coumaroyl tyramine, has shown inhibitory activity against AChE with an IC50 value of 34.5 µg/mL (122 µM). tu.ac.th

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. primescholars.com Inhibition of this enzyme can help to manage blood sugar levels. primescholars.com While specific studies on this compound are not detailed in the provided results, the broader class of cinnamic acid derivatives, to which it belongs, has been investigated for α-glucosidase inhibitory activity. ugm.ac.id

Protein Tyrosine Kinase Inhibition (observed for N-Coumaroyltyramine)

While research specifically on the cis-isomer is not available, studies on N-coumaroyltyramine have demonstrated its ability to inhibit protein tyrosine kinases (PTKs). nih.govresearchgate.net PTKs are enzymes that play a crucial role in cellular signaling pathways that control cell growth, proliferation, and differentiation. nih.gov Dysregulation of PTK activity is often associated with the development of cancer. N-coumaroyltyramine has been shown to suppress the growth of human tumor cells, and this effect is linked to the inhibition of PTKs, including the epidermal growth factor receptor (EGFR). nih.govresearchgate.net This suggests that N-coumaroyltyramine interferes with the signaling processes necessary for cancerous cell replication. nih.gov

Anti-inflammatory Mechanisms

Inhibition of Lipopolysaccharide (LPS)-Induced Inflammatory Response in Animal Models (e.g., Zebrafish)

The zebrafish has emerged as a valuable animal model for studying inflammation due to its genetic tractability and the transparency of its larvae, which allows for in vivo imaging of inflammatory processes. frontiersin.org Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. nih.govmdpi.com

Studies using an LPS-induced zebrafish model of acute inflammation have shown that N-trans-p-coumaroyltyrosine (also referred to as NPCT) has a significant inhibitory effect on the inflammatory response. nih.gov NPCT was observed to inhibit the infiltration of inflammatory cells, including the migration and aggregation of macrophages and neutrophils, to the site of inflammation in the zebrafish yolk sac. nih.gov Furthermore, it reduced the release of inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS). nih.gov

Transcriptomic analysis revealed that the anti-inflammatory mechanism of NPCT may involve the regulation of key genes in inflammatory signaling pathways, such as the NOD-like receptor and Toll-like receptor signaling pathways. nih.gov Specifically, genes including TLR4, MyD88, IRAK4, NF-κB, IκB, NLRP3, Caspase-1, ASC, IL-1β, and IL-6 were downregulated in the group treated with NPCT. nih.gov

Table 1: Research Findings on the Biological Activities of N-Coumaroyltyrosine and its Derivatives

CompoundBiological ActivityModel/AssayKey FindingsReferences
This compoundProstaglandin and Thromboxane Synthetase InhibitionBiochemical AssaysIdentified as an inhibitor of both enzymes. mdpi.comsemanticscholar.orgresearchgate.net
N-p-coumaroyl tyramine (trans-isomer)Acetylcholinesterase (AChE) InhibitionEnzyme Inhibition AssayIC50 value of 34.5 µg/mL (122 µM). tu.ac.th
N-CoumaroyltyramineProtein Tyrosine Kinase (PTK) InhibitionHuman Tumor Cell Lines (U937, Jurkat)Inhibited PTKs, including EGFR, and suppressed tumor cell growth. nih.govresearchgate.net
N-trans-p-coumaroyltyrosine (NPCT)Anti-inflammatoryLPS-induced Zebrafish ModelInhibited inflammatory cell migration and release of NO and ROS. Downregulated key inflammatory genes. nih.gov
Modulation of Nuclear Factor Kappa-light-chain-enhancer of Activated B cells (NF-κB) Signaling

Antioxidant Activities

This compound and its isomers exhibit notable free radical scavenging activity, a key component of their antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method used to evaluate this capacity. japer.inmdpi.com In this assay, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, typically at 517 nm. academicjournals.orgresearchgate.net

Research on related N-acyltyramines has demonstrated significant DPPH radical scavenging activity. mdpi.com For instance, N-trans-feruloyltyramine (NTFT) showed higher scavenging activity than N-trans-p-coumaroyltyramine (NTCT), suggesting that the specific substitutions on the aromatic ring influence the antioxidant potential. mdpi.com This activity is concentration-dependent, with higher concentrations of the compound leading to greater scavenging of DPPH radicals. japer.in

Table 1: DPPH Radical Scavenging Activity of Related Compounds

Compound Relative Scavenging Activity
N-trans-feruloyltyramine (NTFT) Higher
N-trans-p-coumaroyltyramine (NTCT) Lower

Data derived from comparative studies of related compounds. mdpi.com

Compounds like this compound can mitigate oxidative stress by neutralizing ROS such as superoxide (B77818) radicals and hydrogen peroxide. scielo.sa.cryoutube.com This helps to protect cells from oxidative damage to lipids, proteins, and DNA, which is implicated in the pathogenesis of numerous chronic diseases. nih.govexplorationpub.com The antioxidant action is not only due to direct scavenging but also potentially through the upregulation of endogenous antioxidant defense systems. scielo.sa.cr

The antioxidant effects of this compound may also be mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a crucial signaling cascade that responds to various extracellular stimuli, including oxidative stress, and regulates cellular processes like proliferation, differentiation, and apoptosis. scienceopen.comfrontiersin.org

It has been shown that certain natural compounds can influence MAPK signaling to exert their antioxidant effects. frontiersin.org For example, some compounds can suppress the activation of specific MAPKs like p38 and JNK, which are often activated by stress stimuli, including ROS. frontiersin.orgnih.gov While direct evidence for this compound is still emerging, studies on structurally related phenolic compounds suggest that they can modulate MAPK pathways to protect against oxidative damage. mdpi.comfrontiersin.org This modulation can lead to the activation of downstream protective mechanisms and the suppression of pro-oxidant cellular responses. nih.gov

Reduction of Oxidative Stress and ROS Levels

Anti-proliferative Effects in Transformed Cell Lines

The anti-proliferative capacity of N-p-coumaroyltyrosine derivatives has been a subject of scientific investigation, primarily focusing on the trans isomer due to its prevalence in natural sources. N-trans-p-coumaroyltyramine, a closely related compound, has demonstrated notable pharmacological activities, including the potent inhibition of cell proliferation. chemfaces.comnih.gov This phenolic substance, isolated from plants like Physalis minima, exhibits a range of biological effects that contribute to its potential as a cytostatic agent. chemfaces.comnih.gov

The evaluation of anti-proliferative effects is commonly conducted using in vitro assays on various cancer cell lines. nih.govmdpi.com These assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) test, measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. mdpi.comoamjms.eu A reduction in cell proliferation in the presence of a test compound indicates its cytostatic or anti-proliferative activity. mdpi.comnih.gov While detailed studies specifically on the this compound isomer are limited in the available literature, the activity of its trans counterpart suggests that this class of compounds warrants further investigation for its effects on transformed cell lines. The mechanisms underlying these effects are often linked to the modulation of intracellular signaling pathways that are crucial for cell growth and apoptosis. researchgate.net

Antimicrobial Activities (e.g., Against Staphylococcus aureus and Escherichia coli)

This compound belongs to the broader class of natural compounds known as alkylamides or phenolamides, which are recognized for a wide spectrum of biological activities, including antimicrobial properties. mdpi.comsemanticscholar.org This group of compounds is found in numerous plant families and contributes to the plant's defense mechanisms against pathogens. mdpi.comnih.gov

While specific studies detailing the antimicrobial action of pure this compound against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) are not extensively documented, the general antimicrobial potential of hydroxycinnamic acid amides is well-established. semanticscholar.orgnih.gov The antimicrobial efficacy of phytochemicals is often evaluated by determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against target microorganisms. nih.gov For instance, studies on other phytochemicals have demonstrated varying levels of inhibition against the growth of S. aureus and E. coli. nih.govbiomedpharmajournal.orgmdpi.com The structural features of phenolamides, including the nature of the phenolic acid and the amine moiety, are believed to play a crucial role in their antimicrobial action, which can involve mechanisms such as disruption of the bacterial membrane and inhibition of biofilm formation. nih.govscience-line.comresearchgate.net Given the known antimicrobial activity of the alkylamide class, this compound is a candidate for further investigation into its specific effects on pathogenic bacteria like S. aureus and E. coli. mdpi.comresearchgate.net

Interactions with Biomolecules (e.g., Protein Binding with Human Serum Albumin)

The interaction of phenolic compounds with plasma proteins, particularly Human Serum Albumin (HSA), is a critical factor influencing their bioavailability and distribution in the body. nih.gov Research has been conducted on the binding of N-trans-p-coumaroyltyramine (a stereoisomer of this compound) with HSA to characterize this interaction. nih.gov

Utilizing techniques such as fluorescence spectroscopy, circular dichroism, and molecular docking, studies have elucidated the binding parameters of N-trans-p-coumaroyltyramine to HSA. chemfaces.comnih.gov The findings indicate that the interaction is spontaneous, with hydrophobic forces playing a significant role. nih.gov The binding constant (Ka) was determined to be approximately (4.5 +/- 0.01) x 10^5 M^-1, with about two binding sites for the molecule on each HSA protein. nih.gov The negative value of the free energy change (ΔG), calculated as -7.6 kcal M^-1 at 25°C, further confirms the spontaneity of the binding process. nih.gov

Molecular docking studies have provided more profound insight, suggesting that the compound binds at subdomain IIA of HSA. nih.gov This binding is stabilized by a combination of hydrophobic interactions and specific hydrogen bonds between the hydroxyl groups of the compound and amino acid residues of the protein, such as Arg222, Ala291, Val293, and Met298. nih.gov Furthermore, analysis of the circular dichroism spectra revealed that the binding of N-trans-p-coumaroyltyramine induces conformational changes in the secondary structure of HSA, causing a partial unfolding of the protein. nih.gov These detailed interaction studies are vital for understanding the pharmacokinetic profile of this class of compounds.

Compound Information Table

Compound NameAbbreviation
This compound
N-trans-p-CoumaroyltyramineCT
Human Serum AlbuminHSA
Staphylococcus aureusS. aureus
Escherichia coliE. coli
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromideMTT
ArginineArg
AlanineAla
ValineVal
MethionineMet

N-trans-p-coumaroyltyramine and Human Serum Albumin (HSA) Binding Data

ParameterValueReference
Binding Constant (Ka)(4.5 +/- 0.01) x 10^5 M^-1 nih.gov
Number of Binding Sites (n)~2 nih.gov
Free Energy Change (ΔG)-7.6 kcal M^-1 (at 25°C) nih.gov
Primary Binding SiteSubdomain IIA nih.gov
Key Interacting ResiduesArg222, Ala291, Val293, Met298 nih.gov
Primary Interaction TypeHydrophobic interactions, Hydrogen bonds nih.gov

Analytical and Synthetic Methodologies in N Cis P Coumaroyltyrosine Research

Extraction and Isolation Techniques from Biological Matrices

The initial step in studying N-cis-p-Coumaroyltyrosine from natural sources involves its extraction and isolation from the intricate matrix of biological tissues. This process is foundational for obtaining the compound in a pure form for subsequent analysis.

Solvent Extraction (e.g., Methanol (B129727), Methanol/Water mixtures)

Solvent extraction is a primary and widely employed technique for liberating this compound and related phenolic compounds from plant and other biological materials. nih.gov The choice of solvent is critical and is dictated by the polarity of the target compound. semanticscholar.org

Methanol, a polar solvent, is frequently utilized due to its effectiveness in dissolving a broad spectrum of bioactive compounds, including phenolic amides. semanticscholar.orgpurosolv.com Its utility is demonstrated in the extraction of phenolic compounds from various plant sources. nih.gov Often, mixtures of methanol and water are employed to optimize the extraction efficiency by modulating the polarity of the solvent system. For instance, an 80% aqueous methanol solution containing formic acid has been used for the extraction of related p-coumaroyl derivatives. mdpi.com The low boiling point of methanol (64.7°C) also facilitates its removal from the extract post-extraction. purosolv.com The entire process typically involves macerating the biological material in the chosen solvent, sometimes with the aid of ultrasonication to enhance extraction, followed by filtration and concentration of the resulting extract. mdpi.commyfoodresearch.com

Extraction ParameterDetailsSource(s)
Solvent Methanol, Methanol/Water mixtures mdpi.com, purosolv.com, nih.gov
Rationale Methanol's polarity is suitable for extracting phenolic compounds. Water is added to adjust polarity for optimal extraction. purosolv.com, semanticscholar.org
Enhancement Ultrasonication can be used to improve extraction efficiency. mdpi.com
Post-Extraction The solvent is typically removed by evaporation under reduced pressure. purosolv.com

Fractionation and Purification Strategies (e.g., Bioassay-guided fractionation, Column Chromatography, ODS-HPLC, Sephadex LH-20)

Following initial solvent extraction, the crude extract contains a complex mixture of compounds. Therefore, further fractionation and purification steps are essential to isolate this compound.

Bioassay-guided fractionation is a strategic approach where the fractions from the crude extract are systematically tested for a specific biological activity. brieflands.commdpi.com This allows researchers to focus purification efforts on the fractions that contain the bioactive compound of interest. This method has been successfully used to isolate active cinnamoylphenethyl amides and other related compounds. chemfaces.com

Column chromatography is a cornerstone of purification. researchgate.net Different types of stationary phases are used depending on the properties of the compounds to be separated.

Sephadex LH-20 , a hydroxypropylated dextran (B179266) gel, is particularly effective for the separation of natural products like phenolic compounds. prep-hplc.comfishersci.at It operates on the principle of size-exclusion and partition chromatography, separating molecules based on their size and polarity. prep-hplc.comnih.gov It is often used as a final polishing step in purification. prep-hplc.com

Octadecylsilane (ODS) High-Performance Liquid Chromatography (HPLC) , a form of reversed-phase chromatography, is another powerful tool for the purification of this compound and its isomers. mdpi.com

These chromatographic techniques, often used in succession, allow for the progressive enrichment and eventual isolation of pure this compound from the complex initial extract.

Purification TechniquePrincipleApplication in Phenolic Amide ResearchSource(s)
Bioassay-Guided Fractionation Separation guided by biological activity of fractions.Isolating bioactive compounds like N-trans-caffeoyltyramine. chemfaces.com, brieflands.com, mdpi.com
Column Chromatography Separation based on differential partitioning between stationary and mobile phases.General purification of plant extracts. researchgate.net
Sephadex LH-20 Chromatography Size-exclusion and partition chromatography.Final purification of flavonoids and other phenolic compounds. prep-hplc.com, fishersci.at, nih.gov
ODS-HPLC Reversed-phase chromatography.High-resolution separation and purification of isomers. mdpi.com

Advanced Spectroscopic and Chromatographic Methods for Identification and Quantification

Once isolated, or for the analysis of complex mixtures, a combination of advanced spectroscopic and chromatographic techniques is employed for the definitive identification and accurate quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-ESI-QTOF)

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for the analysis of this compound. nih.govresearchgate.net This technique separates the components of a mixture by liquid chromatography, which are then ionized and detected by a mass spectrometer.

LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) is a particularly powerful configuration of LC-MS. nih.gov ESI is a soft ionization technique that causes minimal fragmentation of the analyte, allowing for the determination of the molecular weight from the [M+H]+ or [M-H]- ions. mdpi.comunime.it The QTOF mass analyzer provides high mass accuracy and resolution, enabling the determination of the elemental composition of the compound. nih.gov For instance, this compound has been identified in rat plasma with a detected [M+H]+ ion at m/z 328.11798, corresponding to the molecular formula C18H17NO5. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of organic molecules, including this compound. uobasrah.edu.iq Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.netmdpi.com

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The coupling constants observed in the ¹H NMR spectrum are crucial for determining the stereochemistry of the double bond in the coumaroyl moiety, allowing for the differentiation between the cis and trans isomers. mdpi.com

¹³C NMR provides information on the number and types of carbon atoms in the molecule. researchgate.net

The combination of 1D (¹H and ¹³C) and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the structure of this compound. mdpi.com

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. davuniversity.org This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The p-coumaroyl moiety in this compound contains a conjugated system of double bonds, which acts as a chromophore and absorbs UV light. researchgate.net

The wavelength of maximum absorbance (λmax) and the shape of the absorption spectrum can provide information about the extent of conjugation and the stereochemistry of the molecule. Cis and trans isomers of conjugated systems often exhibit distinct UV-Vis spectra, with the trans isomer typically absorbing at a longer wavelength and with a higher molar absorptivity than the cis isomer. researchgate.net This makes UV-Vis spectroscopy a useful tool for distinguishing between this compound and its trans isomer. uobasrah.edu.iq

Analytical TechniqueInformation ProvidedApplication to this compoundSource(s)
LC-ESI-QTOF Molecular weight and elemental composition.Identification in biological samples like rat plasma. nih.gov, mdpi.com, unime.it
¹H NMR Proton environment and stereochemistry.Differentiation between cis and trans isomers. mdpi.com, uobasrah.edu.iq
¹³C NMR Carbon skeleton of the molecule.Structural confirmation. mdpi.com, researchgate.net
UV-Vis Spectroscopy Electronic transitions in conjugated systems.Distinguishing between cis and trans isomers based on λmax. uobasrah.edu.iq, researchgate.net,

Circular Dichroism (CD) Spectroscopy for Stereochemical Elucidation

Circular dichroism (CD) spectroscopy is a powerful analytical technique for investigating the stereochemistry of chiral molecules like this compound. rsc.orgwikipedia.org This method measures the differential absorption of left and right circularly polarized light, which is essential for determining the three-dimensional arrangement of atoms in a molecule. wikipedia.orgencyclopedia.pub

CD spectroscopy is particularly valuable for establishing the absolute configuration and studying conformational isomers of chiral compounds. rsc.org The interaction between a chiral substrate and a chromophore can induce a characteristic chiroptical readout, providing precise information about the molecule's stereochemical nature. rsc.org While CD spectroscopy provides less specific structural details compared to techniques like X-ray crystallography or NMR spectroscopy, it is a rapid method that requires only small amounts of protein and minimal data processing. wikipedia.org This makes it ideal for analyzing samples under various conditions, such as different temperatures, pH levels, and in the presence of cofactors. wikipedia.org

In the context of complex molecules, CD spectroscopy can be used in a comparative manner. For instance, the CD spectra of a natural product and its synthetic diastereomers can be compared. If the Cotton effects in the spectra are equal in magnitude but opposite in sign, it allows for the definitive assignment of the absolute configuration. nih.gov

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) is a cornerstone technique for the analysis of complex mixtures containing this compound. internationalscholarsjournals.comsci-hub.box This method separates compounds based on their interactions with a stationary phase and a mobile phase, while the photodiode array detector provides spectral information for each separated component. sci-hub.box

HPLC-PDA is widely used for both qualitative and quantitative analysis of herbal extracts and other biological samples. internationalscholarsjournals.com It offers a rapid and cost-effective way to generate a chemical fingerprint of a sample, which is crucial for standardization and quality control. internationalscholarsjournals.com The technique's ability to resolve complex mixtures of polar and non-polar compounds makes it highly suitable for natural product research. internationalscholarsjournals.com

A key advantage of HPLC-PDA is its ability to provide complete UV-visible spectral information for each chromatographic peak. sci-hub.box This feature enables the determination of peak purity and the identification of unknown compounds by comparing their spectra with those in a library, a capability often associated with mass spectrometry. sci-hub.box The optimization of analytical conditions, such as the mobile phase composition, gradient, and flow rate, is critical for achieving high resolution and rapid analysis. mdpi.com For instance, adding 0.1% formic acid to the mobile phase can significantly improve the resolution of separated compounds. mdpi.com

The precision and reproducibility of HPLC-PDA methods are typically validated by assessing intra- and inter-day variations, with relative standard deviation (RSD) values below 2% indicating a reliable method. mdpi.com

Table 1: HPLC-PDA Method Validation Parameters

Parameter Acceptance Criteria Typical Result
Linearity (r²) > 0.999 Achieved
Precision (%RSD) < 2% < 1.68%
Recovery 93.42–117.55% Within range
Limit of Detection (LOD) 0.72–3.34 µg/mL Within range

Chemical Synthesis of N-Coumaroyltyrosine and Analogs for Research Applications

The chemical synthesis of N-coumaroyltyrosine and its analogs is fundamental to advancing research on their biological activities. nih.govworktribe.com Synthetic approaches provide access to pure compounds for detailed study and allow for the creation of novel derivatives with potentially enhanced or modified properties. wiley.com

A common strategy in the synthesis of such compounds is the convergent approach, which involves coupling a nitrogenous base with a modified sugar in a glycosylation reaction. nih.gov This method offers greater synthetic diversity and is widely used, though controlling the stereochemistry of the glycosylation can be a challenge. nih.gov

The development of analogs often focuses on modifying specific structural components to probe structure-activity relationships. For example, research into anticancer nucleoside analogs has explored substitutions at various positions of the furanose ring and the development of prodrug strategies. worktribe.com These modifications can lead to compounds with improved efficacy, selectivity, or pharmacokinetic properties. nih.govnih.gov

Omics Approaches in this compound Research

"Omics" technologies, particularly metabolomics, have revolutionized the study of complex biological systems by enabling the comprehensive analysis of metabolites.

Untargeted Metabolomics for Global Profiling

Untargeted metabolomics, also known as global metabolomics, aims to measure as many small molecules as possible in a biological sample to provide a comprehensive snapshot of its metabolic state. metwarebio.comnih.gov This unbiased approach is particularly powerful for discovering novel biomarkers and understanding the systemic effects of compounds like this compound. metwarebio.comnih.gov

The primary analytical platform for untargeted metabolomics is mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC). metwarebio.comnih.gov This combination offers high sensitivity and a wide dynamic range for detecting a diverse array of metabolites. nih.gov In a typical workflow, plasma or tissue samples are analyzed to generate a profile of metabolites. For instance, a study investigating the effects of cocoa shell extract identified 244 plasma metabolites. nih.govresearchgate.net

Untargeted metabolomics is instrumental in various research areas, including identifying metabolic signatures associated with diseases, evaluating the metabolic effects of dietary interventions, and studying host-microbiome interactions. metwarebio.com

Chemometrics and Pathway Analysis Tools (e.g., MetaboAnalyst)

The large and complex datasets generated by untargeted metabolomics necessitate the use of sophisticated data analysis tools. nih.gov Chemometrics, which involves the use of statistical and mathematical methods, is employed to identify significant features and patterns in the data. nih.gov

MetaboAnalyst is a widely used web-based tool specifically designed for the analysis of metabolomics data. nih.gov It offers a comprehensive suite of tools for data processing, normalization, statistical analysis, and visualization. nih.govnih.gov MetaboAnalyst supports various statistical methods, including t-tests, ANOVA, Principal Component Analysis (PCA), and Partial Least Squares-Discriminant Analysis (PLS-DA), to identify metabolites that are significantly different between experimental groups. metaboanalyst.ca

Furthermore, MetaboAnalyst facilitates functional interpretation by integrating pathway analysis. nih.gov By mapping significantly altered metabolites onto metabolic pathways, researchers can identify the biological processes that are most affected. nih.govresearchgate.net This integration of metabolomic data with pathway information from databases like KEGG helps to uncover the mechanisms underlying the observed metabolic changes. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Caffeine
Theobromine
N-isovaleroylglycine
7-methoxylutolin-5-O-glucoseide
Pilloin 5-O-β-d-glucopyranoside
Rutarensin
Buspirone
Guanosine
Forodesine
Gemcitabine

Future Research Directions and Translational Perspectives Non Clinical

Elucidation of Novel Biosynthetic Enzymes and Post-Synthetic Modification Pathways

The biosynthesis of N-cis-p-Coumaroyltyrosine is thought to occur through the general phenylpropanoid pathway. This process begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaric acid. mdpi.comnih.gov The formation of the amide bond with L-tyrosine is catalyzed by hydroxycinnamoyl-CoA:tyramine (B21549) N-(hydroxycinnamoyl) transferase (THT). nih.govmdpi.com However, the specific enzymes responsible for the cis-isomerization of the p-coumaroyl moiety remain to be identified. vulcanchem.com Future research should focus on isolating and characterizing the isomerases or other enzymes that facilitate this conversion.

Furthermore, understanding post-synthetic modifications, such as glycosylation or dimerization, is crucial. For instance, in some plants, related compounds like p-coumaroyltyrosine can undergo [2+2] dimerization to form truxillate and truxinate skeletons, as seen in the formation of Abrusamide A. mdpi.comresearchgate.net Investigating whether this compound undergoes similar modifications could reveal novel derivatives with unique biological activities.

Research AreaKey ObjectivesPotential Impact
Enzyme Identification Isolate and characterize the isomerase responsible for the cis-configuration.Enables biotechnological production and understanding of its natural occurrence.
Pathway Elucidation Map the complete biosynthetic pathway, including regulatory steps.Provides targets for metabolic engineering to enhance production.
Post-Synthetic Modifications Identify and characterize any derivatives formed after initial synthesis.May lead to the discovery of new compounds with enhanced properties.

Comprehensive Molecular-Level Characterization of Interactions with Cellular Targets

While research on the direct molecular targets of this compound is limited, studies on related compounds offer valuable insights. For example, its trans-isomer, N-trans-p-coumaroyltyrosine, has been shown to inhibit inflammatory responses. nih.gov It is plausible that the cis-isomer interacts with similar targets, such as enzymes involved in inflammatory pathways like prostaglandin (B15479496) and thromboxane (B8750289) synthetases. mdpi.comsemanticscholar.org

Future studies should employ techniques like affinity chromatography, mass spectrometry-based proteomics, and computational docking to identify and validate the specific cellular proteins that this compound binds to. A detailed understanding of these interactions at the molecular level, including binding affinities and kinetics, is essential to elucidate its mechanism of action.

Comparative Studies with Related Phenolamides and Hydroxycinnamic Acid Derivatives

Systematic comparative studies are necessary to understand the structure-activity relationships of this compound. These studies should compare its biological activities with its trans-isomer and other related phenolamides, such as N-trans-feruloyltyramine and N-caffeoyltyramine. chemfaces.comjapsonline.comchemfaces.com Such comparisons can reveal the importance of the cis-double bond and the specific hydroxylation patterns on the aromatic rings for biological activity.

For instance, studies on similar compounds have shown that the E (trans) stereoisomer can be more active than the Z (cis) one, though cis-isomers can sometimes be artifacts of the isolation process due to UV light exposure. semanticscholar.org A thorough investigation would help to clarify these aspects for this compound.

CompoundKey Structural Difference from this compoundKnown Biological Activity
N-trans-p-Coumaroyltyrosine Trans-isomer of the p-coumaroyl moiety.Anti-inflammatory. nih.gov
N-trans-feruloyltyramine Ferulic acid instead of p-coumaric acid.Antioxidant. chemfaces.comjapsonline.com
N-caffeoyltyramine Caffeic acid instead of p-coumaric acid.Anti-cancer. japsonline.com
p-Coumaric acid Lacks the L-tyrosine moiety.Antioxidant. chemfaces.com

Biotechnological Production Optimization in Cell Cultures and Engineered Microorganisms

The natural abundance of this compound in plants like Theobroma cacao and Allium species can be low and variable. vulcanchem.com Therefore, developing biotechnological production methods is a key translational goal. This can be achieved through the metabolic engineering of microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae), or through the optimization of plant cell cultures.

By introducing the identified biosynthetic genes into a microbial host, it may be possible to achieve high-yield, scalable, and sustainable production of the compound. This would provide a reliable source for further research and potential future applications.

Application in the Design and Synthesis of Mechanistically Targeted Biochemical Probes

This compound can serve as a scaffold for the design and synthesis of novel biochemical probes. By attaching reporter groups, such as fluorescent tags or biotin, to the molecule, researchers can create tools to visualize and track its interactions with cellular targets in real-time. These probes would be invaluable for studying its uptake, distribution, and mechanism of action within cells, providing a deeper understanding of its biological function.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the identification and characterization of N-cis-p-Coumaroyltyrosine?

  • Methodological Answer :

  • Spectroscopic Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing cis vs. trans isomerism. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) ensures purity assessment and molecular weight confirmation .
  • Data Standardization : Include retention times, NMR chemical shifts, and MS fragmentation patterns in appendices for reproducibility. Cross-validate results with synthetic standards or comparative studies of analogous compounds .

Q. How can researchers optimize synthesis protocols for This compound?

  • Methodological Answer :

  • Reaction Design : Use p-coumaric acid and tyrosine derivatives in a coupling reaction under mild acidic conditions to preserve stereochemistry. Monitor reaction progress via Thin-Layer Chromatography (TLC) or HPLC .
  • Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to isolate the cis isomer. Confirm purity via melting point analysis and NMR .

Q. What are the best practices for detecting This compound in biological matrices?

  • Methodological Answer :

  • Extraction : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex samples. Validate recovery rates with spiked controls .
  • Quantification : Implement LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for sensitivity. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. What experimental strategies can elucidate the biological mechanism of This compound in cellular systems?

  • Methodological Answer :

  • Hypothesis Framing : Use the PICO framework (Population: target cells; Intervention: compound exposure; Comparison: untreated/analog-treated controls; Outcome: gene/protein expression changes) to structure mechanistic studies .
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways affected. Validate targets via CRISPR knockout or pharmacological inhibition .

Q. How should researchers address contradictions in reported bioactivity data for This compound?

  • Methodological Answer :

  • Assay Harmonization : Document assay conditions (e.g., pH, temperature, solvent composition) rigorously, as minor variations can alter isomer stability or binding affinity .
  • Meta-Analysis : Use statistical tools (e.g., funnel plots, sensitivity analysis) to identify outliers or publication bias. Replicate conflicting studies under standardized protocols .

Q. What comparative approaches are effective for studying This compound against its structural analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified phenolic or amide groups. Test bioactivity in parallel using high-throughput screening (HTS) platforms .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding differences between cis and trans isomers. Validate with isothermal titration calorimetry (ITC) .

Key Considerations for Methodological Rigor

  • Experimental Design : Always include negative controls (e.g., solvent-only treatments) and biological replicates (n ≥ 3) to account for variability .
  • Data Reporting : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions align with broader scientific goals .
  • Reproducibility : Share raw data (e.g., NMR spectra, chromatograms) in public repositories like Zenodo or Figshare, adhering to FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.